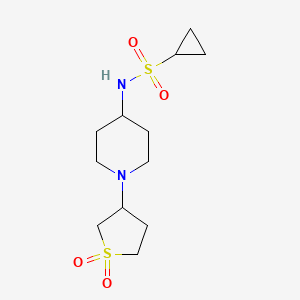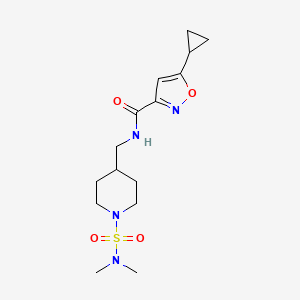
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (NTPTA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a fluorescent probe for the detection of protein aggregates. NTPTA is a thiazole-based fluorescent dye that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Synthesis of Optically Active Polyamides
- Researchers have developed optically active polyamides with pendent groups that include 4-nitro-1,3-dioxoisoindolin-2-yl, a compound structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid. These polyamides exhibit high solubility in polar organic solvents and have potential applications in materials science (Faghihi, Absalar, & Hajibeygi, 2010).
Development of Organic Salts
- Another study involved the crystallization of various acids with 2,4,6-triaminopyrimidine, leading to the formation of several organic salts. The study provides insights into hydrogen bonding and crystal structures, relevant for understanding the properties of compounds like 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid (Xing et al., 2017).
Synthesis of Benzothiazole Derivatives
- Research on benzothiazole derivatives, structurally related to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, has shown promise in developing antitumor agents. These derivatives exhibit potent in vivo inhibitory effects on tumor growth (Yoshida et al., 2005).
Antimicrobial Applications
- Certain compounds derived from related structures have demonstrated antimicrobial activity. For instance, benzimidazoles synthesized from similar nitro-containing compounds have shown effectiveness against various bacterial and fungal strains (Datta et al., 2003).
Corrosion Inhibition
- Derivatives of benzothiazole, similar to 6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid, have been used as corrosion inhibitors for mild steel in acid mediums. This highlights their potential application in materials protection (Rekha, Kannan, & Gnanavel, 2016).
Eigenschaften
IUPAC Name |
2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]-6-nitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S/c1-10-5-7-11(8-6-10)13-9-27-18(19-13)20-16(22)12-3-2-4-14(21(25)26)15(12)17(23)24/h2-9H,1H3,(H,23,24)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBPWJOAMTTZRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-N-(4-p-tolyl-thiazol-2-yl)-phthalamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

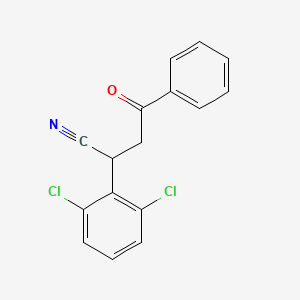

![3-(4-bromophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374908.png)


![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)
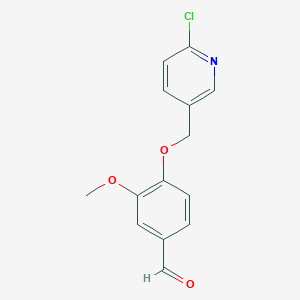
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2374917.png)
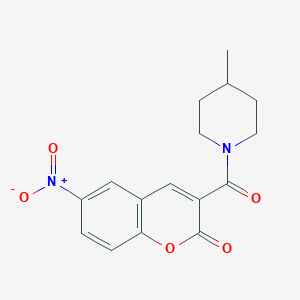
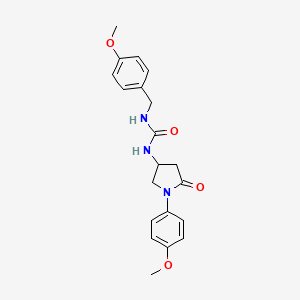
![7-(3-chloro-2-methylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2374921.png)

